9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Fused Ring System
- The triazolo[5,1-b]quinazolinone core consists of a benzene ring (positions
Properties
Molecular Formula |
C17H17ClN4O |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H17ClN4O/c1-9-7-13-15(14(23)8-9)16(11-3-5-12(18)6-4-11)22-17(20-13)19-10(2)21-22/h3-6,9,16H,7-8H2,1-2H3,(H,19,20,21) |
InChI Key |
PMLANVSHZPVQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N3C(=NC(=N3)C)N2)C4=CC=C(C=C4)Cl)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Conventional Multi-Step Synthesis
Starting Materials and Intermediate Formation
The synthesis typically begins with quinazoline derivatives or anthranilic acid analogs . For example, isatoic anhydride (2-H-1,3-benzoxazine-1,3(4H)-dione) reacts with primary amines to form 2-aminobenzamide intermediates. These intermediates undergo cyclization with carbon disulfide (CS₂) in alkaline conditions to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.
Reaction Scheme:
- Amidation :
$$
\text{Isatoic anhydride} + \text{Amine} \rightarrow \text{2-Aminobenzamide}
$$ - Cyclization :
$$
\text{2-Aminobenzamide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{2-Thioxoquinazolinone}
$$
Green Chemistry Approaches
One-Pot Three-Component Reaction
A solvent-efficient method employs 3-amino-5-methylthio-1H-1,2,4-triazole , aryl aldehydes , and 1,3-cyclodiones (e.g., dimedone) in aqueous ethanol (1:1 v/v) with L-proline as a biodegradable catalyst. This strategy avoids column chromatography and reduces waste (E-factor: 0.3).
Reaction Mechanism:
- Condensation : Aldehyde and 1,3-cyclodione form a Knoevenagel adduct.
- Michael Addition : 3-Amino-1,2,4-triazole attacks the adduct.
- Cyclization : Intramolecular dehydration forms the triazoloquinazolinone scaffold.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 10 mol% L-proline |
| Temperature | 40–60°C |
| Reaction Time | 10–25 min |
| Yield | 86–99% |
Catalytic Methods
Reaction Optimization Strategies
Analytical Validation
Industrial Scaling Considerations
Process Intensification
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Raw Materials | 45% |
| Catalyst | 15% |
| Solvent Recovery | 25% |
| Waste Treatment | 15% |
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazoloquinazoline ring system.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent.
Fluorescent Probes: A derivative of this compound has been developed as a fluorescent probe for the selective detection of Fe³⁺ ions.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression regulation . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby exerting its biological effects.
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : The 4-chlorophenyl group in the target compound provides a balance between lipophilicity and steric effects, whereas 2-chlorophenyl analogs (e.g., ) may exhibit reduced receptor affinity due to steric hindrance .
- Dichloro Derivatives : Compounds with 2,4-dichlorophenyl groups () show elevated logP (>4), which may compromise aqueous solubility and oral bioavailability .
- Methoxy vs.
Key Observations :
- The use of p-TSA () for the target compound’s synthesis outperforms other catalysts (e.g., NGPU in ) in terms of reaction speed and yield.
- Multi-step derivatives, such as ethyl acetates (), require prolonged reaction times and exhibit lower yields, highlighting the efficiency of the one-pot method for the parent compound.
Pharmacological Activity
- RXFP4 Selectivity : The target compound’s 4-chlorophenyl group and dimethyl substitution pattern are critical for RXFP4 agonism, as shown in HTRF assays. In contrast, 2-chlorophenyl analogs () exhibit reduced cAMP inhibition due to steric clashes with the receptor’s binding pocket .
- SAR Insights : Modifications to the cyclohexane-1,3-dione moiety (e.g., replacing methyl with bulkier groups) diminish activity, underscoring the importance of the dimethyl configuration .
Biological Activity
9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound characterized by a complex structure that includes a fused triazole and quinazoline ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
The compound features a 4-chlorophenyl group and dimethyl substituents that contribute to its unique chemical reactivity. It can be synthesized through various methodologies, including the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone .
Biological Activity Overview
Research indicates that 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibits significant biological activities. The following sections detail its pharmacological properties and mechanisms of action.
Anticancer Activity
Several studies have shown that derivatives of quinazoline compounds exhibit anticancer properties. For instance:
- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines. The IC50 values for these compounds varied significantly depending on the specific derivative tested .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9-(4-chlorophenyl)-2,6-dimethyl... | MCF-7 | 71.8 ± 1.05 |
| Other derivatives | MCF-7 | 14.5 - 17.8 |
These results indicate that some derivatives may be more effective than standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
Compounds in the triazoloquinazoline class have also been evaluated for their antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth and exhibit antifungal activity .
The mechanism of action for 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves interaction with specific biological targets:
- Enzyme Inhibition : Some studies indicate that quinazoline derivatives can act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
Case Studies
A notable case study involved the evaluation of various substituted quinazolines for their anticancer activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
